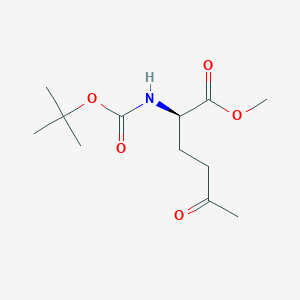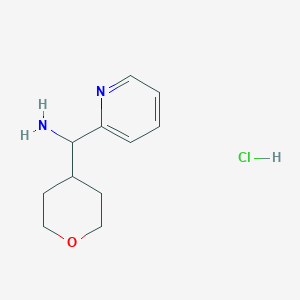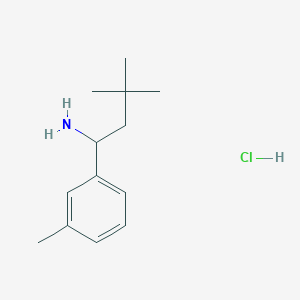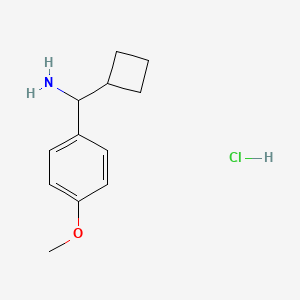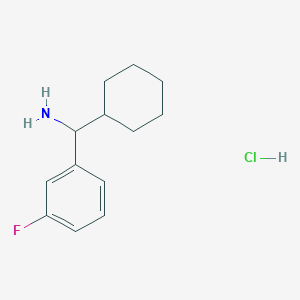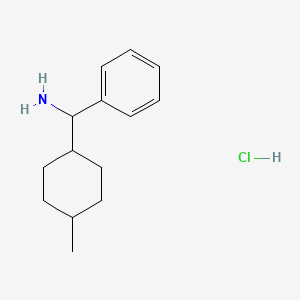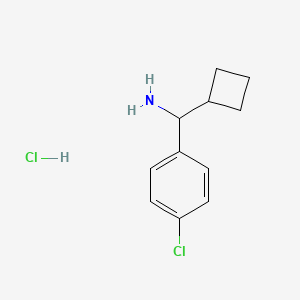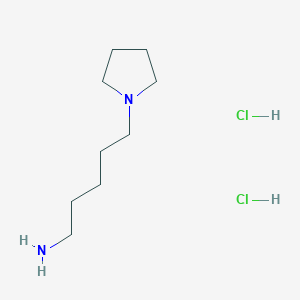
5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride
Descripción general
Descripción
5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1624260-73-6 . It has a molecular weight of 229.19 . It is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-(pyrrolidin-1-yl)pentan-1-amine dihydrochloride . The InChI code is 1S/C9H20N2.2ClH/c10-6-2-1-3-7-11-8-4-5-9-11;;/h1-10H2;2*1H . The InChI key is RNTIRZHIEMOUEE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . The compound has a molecular weight of 229.19 .Aplicaciones Científicas De Investigación
Spectroscopic Identification and Derivatization : This compound has been identified and analyzed using various spectroscopic methods. Spectroscopic studies, including GC-MS, IR, NMR, electronic absorption spectroscopy, and X-ray diffraction, have been employed to examine the properties of novel hydrochloride salts of cathinones related to 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride (Nycz, Paździorek, Małecki, & Szala, 2016).
Pyrrole and Pyrrole Derivatives Synthesis : This chemical is part of the broader family of pyrrole derivatives. Pyrroles are crucial in forming important biological molecules like heme and chlorophyll. Derivatives of pyrrole, including pyrrolidines, are synthesized through reactions involving amines and carbonyl-containing compounds, indicating potential applications in organic synthesis and pharmacology (Anderson & Liu, 2000).
Synthesis of Substituted Pyrrolidines : The compound has potential uses in the synthesis of substituted pyrrolidines, which are important in medicinal chemistry. The synthesis involves reductive cyclization of related compounds, highlighting its utility in creating complex organic molecules (Sastry, Mangelinckx, Lucas, & Kimpe, 2011).
Preparation of Disubstituted Pyrrolidin-2-ones : Research has focused on synthesizing 1,5-disubstituted pyrrolidin-2-ones, indicating the significance of this compound in organic synthesis and potential pharmaceutical applications. The process involves nucleophilic substitution reactions, showcasing its versatility in chemical synthesis (Katritzky, Mehta, He, & Cui, 2000).
Catalytic Dehydration Studies : The compound has been studied in catalytic dehydration processes over various oxide catalysts, including rare earth oxides. Such studies are crucial in understanding catalytic mechanisms and developing industrial chemical processes (Ohta, Yamada, & Sato, 2016).
Structural Characterization in Organic Synthesis : Its structural derivatives have been characterized using NMR spectroscopy in organic synthesis, demonstrating its importance in understanding molecular structures in chemical reactions (Aggarwal, Sumran, Claramunt, Sanz, & Elguero, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
5-pyrrolidin-1-ylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c10-6-2-1-3-7-11-8-4-5-9-11;;/h1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIRZHIEMOUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



